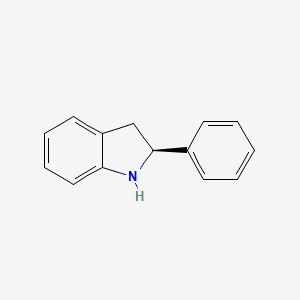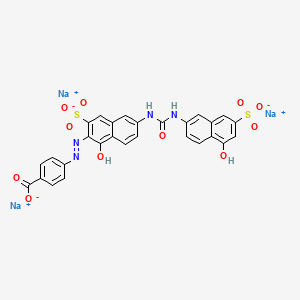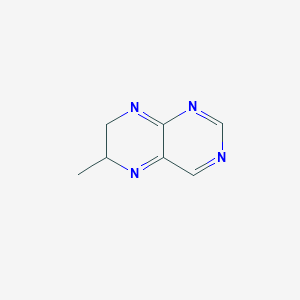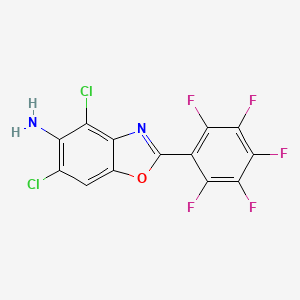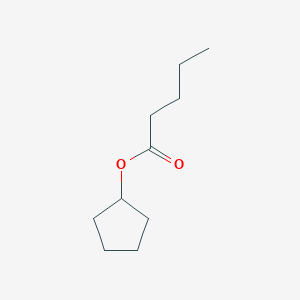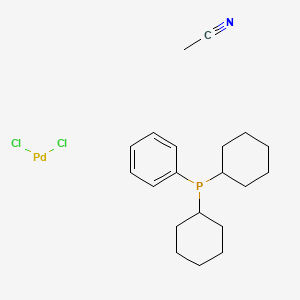
trans-Dichloro(acetonitrile)(dicyclohexyl(phenyl)phosphine)palladium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-Dichloro(acetonitrile)(dicyclohexyl(phenyl)phosphine)palladium: is a coordination complex that features a palladium center coordinated to two chloride ligands, an acetonitrile ligand, and a dicyclohexyl(phenyl)phosphine ligand. This compound is of interest due to its applications in catalysis and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-Dichloro(acetonitrile)(dicyclohexyl(phenyl)phosphine)palladium typically involves the reaction of palladium(II) chloride with dicyclohexyl(phenyl)phosphine and acetonitrile. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the palladium center. The general reaction scheme is as follows:
[ \text{PdCl}_2 + \text{(C}6\text{H}{11})_2\text{P(C}_6\text{H}_5) + \text{CH}_3\text{CN} \rightarrow \text{this compound} ]
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis under controlled conditions to ensure purity and yield.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo ligand substitution reactions where the acetonitrile or chloride ligands are replaced by other ligands.
Oxidative Addition and Reductive Elimination: These reactions are common in palladium chemistry and are crucial for catalytic cycles in organic synthesis.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles or other ligands in the presence of a solvent like dichloromethane or toluene.
Oxidative Addition: Often involves organic halides or other electrophiles.
Reductive Elimination: Usually facilitated by heating or the presence of a reducing agent.
Major Products:
Substitution Products: Depending on the incoming ligand, various substituted palladium complexes can be formed.
Catalytic Products: In catalytic cycles, the products are often organic molecules such as alkenes, alkynes, or aromatic compounds.
科学的研究の応用
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions, including cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings.
Biology and Medicine:
Potential Therapeutic Agents: Research is ongoing into the use of palladium complexes in medicine, particularly for their anticancer properties.
Industry:
Material Science: Used in the synthesis of advanced materials and polymers.
作用機序
The compound exerts its effects primarily through its role as a catalyst in organic reactions. The palladium center undergoes cycles of oxidative addition and reductive elimination, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The dicyclohexyl(phenyl)phosphine ligand stabilizes the palladium center and influences the reactivity and selectivity of the catalytic process.
類似化合物との比較
trans-Dichloro(bis(triphenylphosphine)palladium): Another palladium complex with similar catalytic applications but different ligand environment.
trans-Dichloro(bis(diphenylphosphino)ethane)palladium: Features a bidentate ligand, affecting its reactivity and stability.
Uniqueness: The presence of the dicyclohexyl(phenyl)phosphine ligand in trans-Dichloro(acetonitrile)(dicyclohexyl(phenyl)phosphine)palladium provides unique steric and electronic properties, making it particularly effective in certain catalytic applications.
特性
分子式 |
C20H30Cl2NPPd |
|---|---|
分子量 |
492.8 g/mol |
IUPAC名 |
acetonitrile;dichloropalladium;dicyclohexyl(phenyl)phosphane |
InChI |
InChI=1S/C18H27P.C2H3N.2ClH.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-3;;;/h1,4-5,10-11,17-18H,2-3,6-9,12-15H2;1H3;2*1H;/q;;;;+2/p-2 |
InChIキー |
JKKDQFQCDYKHJF-UHFFFAOYSA-L |
正規SMILES |
CC#N.C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.Cl[Pd]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


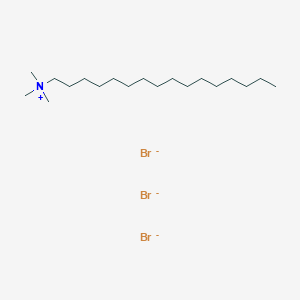
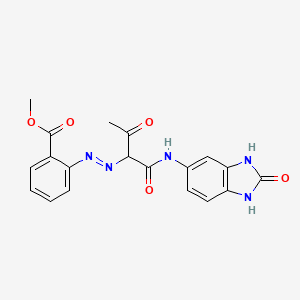
![[1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione,6-amino-(9CI)](/img/structure/B13807378.png)

![7-Benzothiazolesulfonic acid, 2-[4-(5-amino-6-methyl-2-naphthalenyl)phenyl]-6-methyl-](/img/structure/B13807391.png)


